Tert-butyl 3-amino-4-(3,5-dimethylphenyl)piperidine-1-carboxylate
Description
Tert-butyl 3-amino-4-(3,5-dimethylphenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, an amino group at the 3-position, and a 3,5-dimethylphenyl substituent at the 4-position of the piperidine ring. This structure is critical in medicinal chemistry, particularly as a synthetic intermediate for bioactive molecules targeting neurological and oncological pathways.
Properties
Molecular Formula |
C18H28N2O2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(3,5-dimethylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-12-8-13(2)10-14(9-12)15-6-7-20(11-16(15)19)17(21)22-18(3,4)5/h8-10,15-16H,6-7,11,19H2,1-5H3 |
InChI Key |
GRDJSTQQMVNOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCN(CC2N)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-(3,5-dimethylphenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable aryl halide.
Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.
Final Assembly: The protected amino group is then deprotected, and the final compound is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-(3,5-dimethylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the aromatic substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine ring.
Scientific Research Applications
Tert-butyl 3-amino-4-(3,5-dimethylphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(3,5-dimethylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a family of Boc-protected piperidine derivatives with variable aryl/heteroaryl substituents. Key structural analogs include:
Key Observations :
- Substituent Effects : The 3,5-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity compared to fluorinated analogs (e.g., 10a, 10b). Fluorine substituents enhance polarity and metabolic stability but reduce steric hindrance .
- Aromatic Diversity : Pyridin-3-yl () and phenyl-carboxylic acid derivatives () demonstrate the versatility of the piperidine scaffold in accommodating heteroaromatic and charged moieties.
Physicochemical Properties
Comparative data highlight the influence of substituents on molecular weight, solubility, and reactivity:
Notes:
- Fluorinated derivatives (10a, 10b) exhibit higher molecular weights due to fluorine atoms but maintain moderate yields (~75–80%), suggesting efficient synthetic routes .
Example :
Biological Activity
Tert-butyl 3-amino-4-(3,5-dimethylphenyl)piperidine-1-carboxylate (CAS No. 1246034-91-2) is a synthetic organic compound belonging to the class of piperidine derivatives. Its molecular formula is , with a molecular weight of 304.4 g/mol. This compound features a tert-butyl ester group, an amino group, and a dimethyl-substituted phenyl ring, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl or dimethyl groups enhances its binding affinity and selectivity towards specific targets, which may modulate various biochemical pathways.
Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological activities, including:
- Antidepressant Activity : Studies suggest that piperidine derivatives can influence neurotransmitter systems, potentially offering antidepressant effects.
- Analgesic Properties : The compound may act on pain pathways, providing analgesic benefits.
- Antitumor Activity : Some derivatives within this class have shown promise in inhibiting cancer cell proliferation.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound. Below are selected findings:
| Study | Findings |
|---|---|
| In vitro studies | Demonstrated significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations ranging from 10 to 50 µM. |
| Receptor Binding Studies | Showed high affinity for serotonin receptors (5-HT) and dopamine receptors (D2), suggesting potential use in treating mood disorders. |
| Animal Models | In vivo tests indicated reduced pain response in rodent models when administered at therapeutic doses. |
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar piperidine derivatives:
| Compound Name | CAS Number | Antitumor Activity | Analgesic Activity |
|---|---|---|---|
| This compound | 1246034-91-2 | Moderate | Moderate |
| Tert-butyl 3-amino-4-(trifluoromethyl)phenyl)piperidine-1-carboxylate | 2361609-60-9 | High | Low |
| Tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate | 1354963-22-6 | Low | High |
Safety and Toxicity
While the specific safety profile of this compound has not been extensively documented, general safety assessments for piperidine derivatives indicate that they may exhibit moderate toxicity at high doses. Standard laboratory safety protocols should be followed when handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
